REACTION_CXSMILES
|
[CH3:1][C:2]1([OH:15])[CH2:5][N:4]([C:6]2[CH:7]=[N:8][C:9]([N+:12]([O-])=O)=[CH:10][CH:11]=2)[CH2:3]1>[Pd].CO>[NH2:12][C:9]1[N:8]=[CH:7][C:6]([N:4]2[CH2:5][C:2]([CH3:1])([OH:15])[CH2:3]2)=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC1(CN(C1)C=1C=NC(=CC1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
shaken for 2 h on a Parr hydrogenation apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL Parr hydrogenation bottle was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The bottle was evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 25 psi
|
Type
|
CUSTOM
|
Details
|
The hydrogen was then evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen charged to the bottle
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=N1)N1CC(C1)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |